molecular formula C12H25NO B12276084 N-Hydroxycyclododecanamine CAS No. 1781-71-1

N-Hydroxycyclododecanamine

Cat. No.: B12276084
CAS No.: 1781-71-1
M. Wt: 199.33 g/mol
InChI Key: ONJROZXGUDYWIH-UHFFFAOYSA-N
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Description

N-Hydroxycyclododecanamine is a cyclic amine derivative featuring a 12-membered carbon ring (cyclododecane) substituted with a hydroxylamine (-NHOH) functional group. The cyclic structure may confer unique solubility and stability properties compared to linear analogs.

Properties

CAS No.

1781-71-1

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-cyclododecylhydroxylamine

InChI

InChI=1S/C12H25NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-14H,1-11H2

InChI Key

ONJROZXGUDYWIH-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecanamine, N-hydroxy- can be synthesized through several methods:

Industrial Production Methods

Industrial production of cyclododecanamine, N-hydroxy- typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Mechanism of Action

The mechanism of action of cyclododecanamine, N-hydroxy- involves its interaction with molecular targets and pathways. The N-hydroxy group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

N-[1-(Thiophen-2-yl)ethyl]cyclododecanamine

  • Molecular Formula : C₁₈H₃₁NS .
  • Structure : Cyclododecanamine backbone with a thiophene-ethyl substituent.
  • Key Differences: The absence of an N-hydroxy group reduces hydrogen-bonding capacity and redox activity.
  • Applications: Likely explored as a ligand or intermediate in organometallic synthesis.

Dodecylamine (1-Dodecanamine)

  • Molecular Formula : C₁₂H₂₇N .
  • Structure : Linear primary amine with a 12-carbon chain.
  • Key Differences :
    • Linear structure increases hydrophobicity and reduces steric hindrance compared to cyclic analogs.
    • Lacks the N-hydroxy group, limiting its ability to participate in redox or chelation reactions.
  • Applications : Used as a polymer additive and surfactant .

N-Hydroxyoctanamide

  • Molecular Formula: C₈H₁₇NO₂ .
  • Structure : Hydroxamic acid derivative with an 8-carbon chain.
  • Key Differences :
    • Contains a hydroxamic acid (-CONHOH) group, enabling strong metal chelation (e.g., iron, copper).
    • Shorter chain length and linear structure reduce steric effects compared to cyclododecanamine derivatives.
  • Applications: Potential use in chelation therapy or as a corrosion inhibitor.

N,N-Dimethylhydroxylamine

  • Molecular Formula: C₂H₇NO .
  • Structure : Small hydroxylamine derivative with two methyl groups.
  • Key Differences :
    • Compact structure results in higher volatility and water solubility.
    • Reactive N-O bond facilitates participation in oxidation-reduction reactions.
  • Applications : Possible use as a reducing agent or in synthetic organic chemistry.

Comparative Data Table

Compound Molecular Formula Functional Groups Key Properties Applications
N-Hydroxycyclododecanamine* ~C₁₂H₂₃NOH Cyclic amine, N-hydroxy High steric bulk, moderate solubility Ligand design, pharmaceutical intermediates
N-[1-(Thiophen-2-yl)ethyl]cyclododecanamine C₁₈H₃₁NS Cyclic amine, thiophene Aromatic interactions, hydrophobic Organometallic synthesis
Dodecylamine C₁₂H₂₇N Primary amine Hydrophobic, surfactant properties Polymer additive
N-Hydroxyoctanamide C₈H₁₇NO₂ Hydroxamic acid Metal chelation, polar Chelation therapy
N,N-Dimethylhydroxylamine C₂H₇NO Hydroxylamine, dimethyl Small, volatile, reactive Redox reactions

*Hypothetical properties inferred from structural analogs.

Research Findings and Limitations

  • Reactivity : N-Hydroxy compounds like N-Hydroxyoctanamide and N,N-Dimethylhydroxylamine exhibit redox activity, whereas cyclododecanamine derivatives prioritize steric effects .
  • Solubility : Cyclic structures (e.g., this compound) are less water-soluble than linear amines (e.g., Dodecylamine) but may dissolve better in organic solvents .

Biological Activity

N-Hydroxycyclododecanamine is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amine derivative characterized by the presence of a hydroxyl group attached to the nitrogen atom. This modification can significantly influence its biological activity, particularly its interaction with various biological targets.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Compounds similar to N-hydroxy derivatives have shown inhibitory effects on several enzymes, including matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1). These enzymes are implicated in various pathologies such as cancer and inflammatory diseases .
  • Antimicrobial Properties : N-hydroxy compounds have demonstrated activity against a range of pathogens, including bacteria and protozoa. For instance, certain derivatives have shown effectiveness against Trypanosoma brucei and Plasmodium falciparum, indicating potential for use in treating infectious diseases .
  • Nitric Oxide Donor Activity : Similar cyclic hydroxamic acids have been reported to act as nitric oxide (NO) donors, which can exhibit cytotoxic effects against tumor cells and influence various signaling pathways involved in inflammation and immune response .

Table 1: Biological Activities of N-Hydroxy Compounds

CompoundActivity TypeTarget/PathologyReference
N-HydroxyamidoximesEnzyme InhibitionMMPs, LSD1
N-HydroxyureasAntimicrobialHIV, Leishmania
Hydroxamic Acid DerivativesNO Donor ActivityTumor Cells
Dimeric N-HydroxyimidazoleAntiprotozoalT. brucei, P. falciparum

Case Study: Antiprotozoal Activity

A specific dimeric N-hydroxyimidazole derivative was evaluated for its antiprotozoal activity against Trypanosoma brucei. The compound exhibited an IC50 value of 0.37 μM, demonstrating high potency. Additionally, it showed enhanced permeability across the blood-brain barrier compared to non-hydroxylated counterparts .

Case Study: Nitric Oxide Donor Mechanism

Research on spirohydroxamic acids indicated that these compounds could act as NO donors in vitro. The presence of dimethyl sulfoxide (DMSO) significantly increased their NO-donor activity, suggesting that solvent conditions can affect the pharmacological properties of these compounds .

Implications for Therapeutic Use

The diverse biological activities exhibited by this compound and its derivatives suggest potential therapeutic applications in:

  • Cancer Treatment : By inhibiting key enzymes involved in tumor progression.
  • Infectious Disease Management : Through antimicrobial properties effective against resistant pathogens.
  • Neurological Disorders : Due to their ability to cross the blood-brain barrier and potentially modulate neuroinflammatory processes.

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